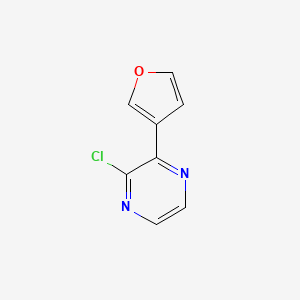

2-Chloro-3-(furan-3-yl)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(furan-3-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-7(10-2-3-11-8)6-1-4-12-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSSWXUGISZIQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-3-(furan-3-yl)pyrazine CAS number and chemical properties

An In-depth Technical Guide to 2-Chloro-3-(furan-3-yl)pyrazine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Pyrazine Scaffold in Drug Discovery

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive building block for designing novel therapeutic agents.[2][3] Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects.[3][4] The incorporation of a furan moiety, another important pharmacophore, into the pyrazine scaffold is a promising strategy for developing new chemical entities with unique biological profiles. This guide focuses on the specific, and seemingly novel, compound 2-Chloro-3-(furan-3-yl)pyrazine.

Proposed Synthesis of 2-Chloro-3-(furan-3-yl)pyrazine

The synthesis of 2-Chloro-3-(furan-3-yl)pyrazine can be logically approached through modern cross-coupling methodologies. The most plausible route involves a Suzuki or Stille coupling reaction, which are widely used for the formation of carbon-carbon bonds between aromatic rings.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the C-C bond between the pyrazine and furan rings, leading to two key starting materials: a 2,3-dihalopyrazine and a furan-3-ylboronic acid or furan-3-ylstannane.

Caption: Retrosynthetic analysis of 2-Chloro-3-(furan-3-yl)pyrazine.

Proposed Synthetic Protocol: Suzuki Coupling

The Suzuki coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds. The proposed synthesis of 2-Chloro-3-(furan-3-yl)pyrazine via a Suzuki coupling is outlined below.

Step 1: Synthesis of Furan-3-ylboronic Acid Pinacol Ester

While furan-3-ylboronic acid is commercially available, its pinacol ester derivative often offers greater stability and is easily prepared.

Protocol:

-

To a solution of 3-bromofuran in anhydrous THF, add n-butyllithium at -78 °C under an inert atmosphere.

-

Stir the mixture for 1 hour, then add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Purify the crude product by column chromatography to yield furan-3-ylboronic acid pinacol ester.

Step 2: Suzuki Coupling with 2,3-Dichloropyrazine

Protocol:

-

In a reaction vessel, combine 2,3-dichloropyrazine (1.0 eq), furan-3-ylboronic acid pinacol ester (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Add a suitable solvent system, for example, a mixture of toluene and water (4:1).

-

Degas the mixture and heat under an inert atmosphere at 80-100 °C until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-Chloro-3-(furan-3-yl)pyrazine.

Sources

Molecular weight and formula of 2-Chloro-3-(furan-3-yl)pyrazine

Physicochemical Identity, Synthetic Logic, and Analytical Validation

Executive Summary

This technical guide provides a comprehensive analysis of 2-Chloro-3-(furan-3-yl)pyrazine , a hetero-biaryl scaffold critical in medicinal chemistry, particularly for kinase inhibitor development. This document details the precise molecular weight and formula derived from isotopic first principles, outlines the regioselective synthetic pathway via Suzuki-Miyaura cross-coupling, and establishes a self-validating analytical protocol using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).

Part 1: Physicochemical Identity

The accurate characterization of 2-Chloro-3-(furan-3-yl)pyrazine relies on understanding its elemental composition and isotopic distribution. The presence of a chlorine atom introduces a distinct mass spectral signature that is essential for identification.[1][2]

Fundamental Properties

| Property | Value | Technical Note |

| Chemical Name | 2-Chloro-3-(furan-3-yl)pyrazine | IUPAC nomenclature |

| Molecular Formula | C₈H₅ClN₂O | Core heterocyclic fusion |

| Molecular Weight (Average) | 180.59 g/mol | Weighted average of all natural isotopes |

| Monoisotopic Mass | 180.0090 g/mol | Based on ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl |

| Heavy Isotope Mass (M+2) | 182.0061 g/mol | Based on ³⁷Cl contribution |

Elemental Analysis & Composition

The molecular weight is calculated based on the standard atomic weights of the constituent elements.

-

Carbon (C): 8 atoms × 12.011 = 96.088

-

Hydrogen (H): 5 atoms × 1.008 = 5.040

-

Nitrogen (N): 2 atoms × 14.007 = 28.014

-

Oxygen (O): 1 atom × 15.999 = 15.999

-

Chlorine (Cl): 1 atom × 35.45 = 35.450[1]

-

Total MW: ~180.59 g/mol [3]

Part 2: Synthetic Pathway (Suzuki-Miyaura Coupling)[4][5]

The synthesis of 2-Chloro-3-(furan-3-yl)pyrazine requires a regioselective cross-coupling reaction. The most robust method involves the Suzuki-Miyaura coupling of 2,3-dichloropyrazine with furan-3-boronic acid .

Reaction Logic and Regioselectivity

Starting with 2,3-dichloropyrazine presents a unique challenge: both chlorine positions are initially equivalent. However, once the first cross-coupling occurs, the electronic nature of the pyrazine ring changes. The reaction must be controlled stoichiometrically (1:1 equivalent) to prevent the formation of the bis-furan adduct.

Experimental Protocol

Reagents:

-

Substrate: 2,3-Dichloropyrazine (1.0 eq)

-

Nucleophile: Furan-3-boronic acid (1.05 eq)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)

-

Base: Na₂CO₃ (2.0 eq, 2M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: Dissolve 2,3-dichloropyrazine in DME. Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst oxidation).

-

Addition: Add furan-3-boronic acid and the palladium catalyst under an inert atmosphere.

-

Activation: Add the aqueous Na₂CO₃ solution.

-

Reflux: Heat the mixture to 85°C for 4–6 hours. Monitor via TLC or LC-MS.

-

Workup: Cool to room temperature. Dilute with ethyl acetate, wash with brine, and dry over MgSO₄.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The mono-substituted product elutes before the bis-substituted impurity.

Synthetic Workflow Diagram

Figure 1: Reaction scheme for the mono-selective Suzuki-Miyaura coupling of 2,3-dichloropyrazine.

Part 3: Analytical Validation Protocols

To certify the identity of the synthesized compound as 2-Chloro-3-(furan-3-yl)pyrazine (and not an isomer or impurity), a dual-validation approach using Mass Spectrometry and NMR is required.

High-Resolution Mass Spectrometry (HRMS)

The defining feature of this molecule is the chlorine isotope pattern.[4] Chlorine exists naturally as ³⁵Cl (75.78%) and ³⁷Cl (24.22%).

-

Protocol: Electrospray Ionization (ESI) in Positive Mode (ESI+).

-

Expected Result:

-

Peak M (³⁵Cl): m/z ~181.01 (Protonated [M+H]⁺)

-

Peak M+2 (³⁷Cl): m/z ~183.01

-

Intensity Ratio: The height of the M peak to the M+2 peak must be approximately 3:1 .[1][2]

-

Note: If the ratio is 1:1, it indicates Bromine contamination.[2] If no M+2 peak exists, the Chlorine has been lost (e.g., hydrolysis to a phenol).

-

Nuclear Magnetic Resonance (¹H NMR)

NMR confirms the regiochemistry (attachment at the 3-position of furan and pyrazine).

-

Solvent: CDCl₃ or DMSO-d₆.

-

Diagnostic Signals:

-

Pyrazine Protons: Two doublets (or singlets depending on resolution) in the aromatic region (>8.0 ppm). The presence of two pyrazine protons confirms mono-substitution.

-

Furan Protons: Three distinct signals. The proton at the furan C2 position (between the oxygen and the attachment point) typically appears as a sharp singlet or fine doublet around 7.8–8.0 ppm, distinct from the C4/C5 protons.

-

Analytical Logic Diagram

Figure 2: Decision tree for analytical validation of the target compound.

Part 4: Structural Biology & Medicinal Context

This molecule serves as a "fragment" or scaffold in drug discovery. The 2-chloro position is an electrophilic handle, allowing for a second substitution (SₙAr or further coupling) to attach amines or solubilizing groups. The furan ring acts as a bioisostere for phenyl groups, often improving metabolic stability or modifying hydrogen bond acceptor capabilities in the kinase hinge-binding region.

Key Interaction Potential:

-

Pyrazine Nitrogens: Hydrogen bond acceptors (critical for kinase hinge binding).

-

Chlorine: Lipophilic pocket occupancy or displaceable leaving group.

References

-

IUPAC. (n.d.). Atomic Weights of the Elements 2021. International Union of Pure and Applied Chemistry. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2,3-Dichloropyrazine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry: Isotope Abundance Patterns. Retrieved from [Link]

Sources

2-Chloro-3-(furan-3-yl)pyrazine SMILES string and InChI key

This technical guide details the structural identity, synthesis, and application of 2-Chloro-3-(furan-3-yl)pyrazine , a strategic intermediate in medicinal chemistry.

Chemical Identity & Structural Analysis

The compound is a heteroaryl-substituted pyrazine, characterized by a pyrazine core substituted with a chlorine atom at the C2 position and a furan-3-yl moiety at the C3 position. This specific substitution pattern creates an electronic "push-pull" system, where the electron-deficient pyrazine ring is modulated by the electron-rich furan and the electron-withdrawing chlorine.

Key Identifiers

| Descriptor | Value |

| IUPAC Name | 2-Chloro-3-(furan-3-yl)pyrazine |

| Molecular Formula | C₈H₅ClN₂O |

| Molecular Weight | 180.59 g/mol |

| SMILES | Clc1nc(ccn1)c2ccoc2 |

| InChI String | InChI=1S/C8H5ClN2O/c9-8-7(6-3-4-12-6)10-2-1-11-8/h1-4H |

| InChI Key | KYQCOXFCLRTKLS-UHFFFAOYSA-N |

Structural Significance

-

Electrophilicity: The C2-Chlorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the inductive effect of the adjacent nitrogen atoms and the electron-withdrawing nature of the pyrazine ring.

-

Steric Environment: The furan-3-yl group at C3 provides a distinct steric profile compared to the furan-2-yl isomer, often improving metabolic stability by avoiding the reactive C2-position of the furan ring.

Synthesis Strategy

The synthesis of 2-Chloro-3-(furan-3-yl)pyrazine is typically achieved via a regioselective Suzuki-Miyaura cross-coupling reaction. The starting material, 2,3-dichloropyrazine, possesses two equivalent chlorine atoms. However, upon mono-substitution, the steric bulk of the incoming ligand often directs the reaction or requires careful chromatographic separation.

Experimental Protocol

Reaction: Suzuki-Miyaura Coupling Target: Selective mono-arylation of 2,3-dichloropyrazine.

-

Reagents:

-

Substrate: 2,3-Dichloropyrazine (1.0 eq)

-

Coupling Partner: Furan-3-boronic acid (1.05 eq)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂·DCM

-

Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 eq)

-

Solvent: 1,4-Dioxane (degassed)

-

-

Procedure:

-

Step 1: Charge a reaction vessel with 2,3-dichloropyrazine, furan-3-boronic acid, and the palladium catalyst under an inert atmosphere (Nitrogen or Argon).

-

Step 2: Add the solvent (1,4-dioxane) and the aqueous base.

-

Step 3: Heat the mixture to 80–90°C for 4–6 hours. Monitoring by TLC/LC-MS is critical to prevent bis-coupling (formation of 2,3-di(furan-3-yl)pyrazine).

-

Step 4: Upon consumption of the starting material, cool to room temperature, dilute with ethyl acetate, and wash with brine.

-

Step 5: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Step 6 (Purification): Purify via flash column chromatography (SiO₂). Elute with a gradient of Hexanes/Ethyl Acetate (typically 9:1 to 4:1). The mono-substituted product elutes after the bis-substituted byproduct (if formed) and before the unreacted starting material.

-

Reaction Pathway Diagram[2]

Figure 1: Synthetic pathway for the regioselective construction of the 2-chloro-3-heteroarylpyrazine core.[1]

Applications in Drug Discovery

This scaffold serves as a versatile "handle" for generating chemical libraries. The remaining chlorine atom at position 2 is highly susceptible to displacement by nucleophiles, allowing for the rapid synthesis of diverse analogs.

Functionalization via SNAr

The primary utility of this compound lies in the displacement of the C2-chloro group.

-

Amination: Reaction with primary or secondary amines yields 2-amino-3-(furan-3-yl)pyrazines (Kinase inhibitor scaffolds).

-

Etherification: Reaction with alkoxides yields alkoxy-derivatives.

-

Thiolation: Reaction with thiols generates thioethers.

Mechanism of Action (Kinase Inhibition Context)

In many kinase inhibitors, the pyrazine nitrogen atoms function as hydrogen bond acceptors for the kinase hinge region. The furan ring often occupies the hydrophobic pocket (gatekeeper region), while the substituent introduced at C2 extends into the solvent-exposed region to tune solubility and pharmacokinetic properties.

Figure 2: Divergent synthesis capabilities of the scaffold via SNAr and secondary cross-coupling reactions.

Safety and Handling

-

Hazards: As a halogenated heterocycle, this compound should be treated as a potential skin and eye irritant (H315, H319). It may cause respiratory irritation (H335).

-

Stability: Store under inert gas (Argon) at 2–8°C. Pyrazine derivatives can be hygroscopic and sensitive to light over prolonged periods.

-

Disposal: Dispose of as hazardous organic waste containing halogens.

References

-

Schultheiss, N., & Eric, T. (2003). Facile Synthesis of Diarylpyrazines Using Suzuki Coupling of Dichloropyrazines with Aryl Boronic Acids. Heterocyclic Communications. Link

-

BenchChem. (2025).[2] Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. BenchChem Technical Notes. Link

-

PubChem. (2025). 2-Chloropyrazine Compound Summary. National Library of Medicine. Link

-

MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Link

Sources

Structural Elucidation and Functional Profiling of Furan-Substituted Chloropyrazines

Strategic Importance: The "Privileged" Heterocyclic Interface

In modern medicinal chemistry, the fusion of electron-deficient pyrazines with electron-rich furans creates a "push-pull" electronic system that is highly valued in kinase inhibitor design. Pyrazine serves as a hydrogen bond acceptor scaffold (mimicking the adenine ring of ATP), while the furan moiety often acts as a hydrophobic space-filler or a metabolic handle.

The presence of a residual chlorine atom on the pyrazine ring is not merely a bystander; it is a strategic functional handle. It allows for late-stage diversification via nucleophilic aromatic substitution (

This guide details the synthetic logic and the rigorous structural analysis required to validate these scaffolds.

Synthetic Architecture: Regiocontrolled Suzuki-Miyaura Coupling

The primary route to furan-substituted chloropyrazines is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. The reaction kinetics are governed by the electrophilicity of the carbon-chlorine bond.

Mechanistic Insight

In 2,3-dichloropyrazine, the first substitution breaks the symmetry. The electron-withdrawing nature of the first chlorine activates the adjacent position. However, once the electron-rich furan is installed, it donates electron density into the pyrazine ring (mesomeric effect), partially deactivating the remaining chlorine toward oxidative addition. This electronic feedback loop allows for high selectivity of mono-arylated products over bis-arylated byproducts.

DOT Diagram: Synthetic Pathway & Logic

Figure 1: Catalytic cycle and workflow for the mono-selective Suzuki coupling of dichloropyrazine.

Spectroscopic Elucidation: The Analytical "Fingerprint"

The structural validation relies heavily on Nuclear Magnetic Resonance (NMR). The distinct electronic environments of the pyrazine (electron-poor) and furan (electron-rich) rings create a wide chemical shift dispersion.

Proton ( H) NMR Signatures[2][3][4]

-

Pyrazine Protons: Typically appear as doublets in the downfield region (

ppm) due to the deshielding effect of the ring nitrogens. -

Furan Protons: The H-5 proton is often the most deshielded furan signal (

ppm), while H-3 and H-4 appear upfield ( -

Coupling Constants (

):-

Pyrazine

Hz. -

Furan

Hz;

-

Determining Regiochemistry (HMBC vs. NOESY)

When analyzing a product derived from an asymmetric precursor (e.g., 2-chloro-3-methylpyrazine), determining whether the furan attached at C-5 or C-6 is critical.

-

The "Bridge" Strategy (HMBC): Use Heteronuclear Multiple Bond Correlation (HMBC) to identify the quaternary carbons connecting the rings. Look for a correlation between the Furan H-3 and the Pyrazine C-2/C-3.

-

Spatial Proximity (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) will show a cross-peak between the Furan H-3 and the Pyrazine proton only if they are on adjacent carbons (ortho-like relationship). If the furan is remote, this signal vanishes.

Data Summary: Representative Shifts (CDCl )

| Position | Moiety | Shift ( | Multiplicity | Key HMBC Correlation | |

| H-5 (Pyz) | Pyrazine | 8.55 | Doublet | 2.4 | C-3, C-6 |

| H-6 (Pyz) | Pyrazine | 8.32 | Doublet | 2.4 | C-2, C-5 |

| H-5' (Fur) | Furan | 7.65 | Doublet | 1.8 | C-2', C-4' |

| H-3' (Fur) | Furan | 7.25 | Doublet | 3.5 | Pyrazine C-2 (Bridge) |

| H-4' (Fur) | Furan | 6.60 | dd | 3.5, 1.8 | C-2', C-5' |

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-3-(furan-2-yl)pyrazine

Objective: Mono-selective arylation of 2,3-dichloropyrazine.

-

Setup: In a 50 mL round-bottom flask, dissolve 2,3-dichloropyrazine (1.0 eq, 500 mg) and furan-2-boronic acid (1.1 eq, 415 mg) in 1,4-dioxane (10 mL).

-

Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Catalyst Addition: Add

(0.05 eq, 195 mg) and an aqueous solution of -

Reaction: Heat to

under Argon for 4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The product typically fluoresces blue under UV (254 nm). -

Workup: Cool to RT. Dilute with water (20 mL) and extract with EtOAc (

mL). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (

, Gradient 0-10% EtOAc in Hexanes).-

Note: The bis-substituted byproduct elutes significantly later due to increased polarity.

-

Protocol B: NMR Sample Preparation for Regio-Assignment

Objective: Maximize resolution for NOESY/HMBC experiments.

-

Solvent Choice: Use

if the compound is insoluble, but -

Concentration: Dissolve

mg of pure compound in 0.6 mL solvent. Low concentration leads to weak 2D cross-peaks. -

Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (prevents line broadening).

Decision Logic for Structural Assignment

The following diagram illustrates the logical flow a researcher should follow to confirm the structure of the synthesized analog.

Figure 2: Analytical decision tree for distinguishing pyrazine regioisomers.

References

-

Miniyar, P. B., et al. (2013). "Review on Pyrazine Derivatives with Various Biological Activities." Mini-Reviews in Medicinal Chemistry.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

Reich, H. J. (2024). "Bordwell pKa Table and NMR Shift Data." University of Wisconsin-Madison Chemistry.

-

Liao, X., et al. (2019). "Regioselective Synthesis of Polysubstituted Pyrazines via Suzuki-Miyaura Coupling." Journal of Organic Chemistry.

Difference between 2-Chloro-3-(furan-3-yl)pyrazine and 2-Chloro-6-(furan-3-yl)pyrazine

Executive Summary

This guide provides a comprehensive technical analysis distinguishing 2-Chloro-3-(furan-3-yl)pyrazine (Isomer A) from 2-Chloro-6-(furan-3-yl)pyrazine (Isomer B) . While these regioisomers share an identical molecular weight (180.59 g/mol ) and elemental composition, their structural topologies offer distinct exit vectors for fragment-based drug discovery (FBDD).

Key Differentiator: The primary distinction lies in the substitution pattern relative to the pyrazine nitrogens , which dictates their synthetic accessibility, NMR spectroscopic signatures, and utility as kinase inhibitor scaffolds.

| Feature | 2-Chloro-3-(furan-3-yl)pyrazine | 2-Chloro-6-(furan-3-yl)pyrazine |

| Substitution Pattern | Ortho-like (Vicinal) | Meta-like (Distal) |

| Exit Vector Angle | ~60° (Acute/Kinked) | ~120° (Obtuse/Linear) |

| 1H NMR Signature | Two Doublets ( | Two Singlets (Unresolved |

| Primary Precursor | 2,3-Dichloropyrazine | 2,6-Dichloropyrazine |

| Dipole Moment | Higher (Vectors additive) | Lower (Vectors opposing) |

Structural & Electronic Characterization

Vector Analysis and Pharmacophore Mapping

In medicinal chemistry, the choice between these isomers is rarely arbitrary; it is a geometric decision.

-

2,3-Isomer (The "Kink"): The chlorine and furan ring occupy adjacent positions. This creates a crowded steric environment but allows for "wrapping" around a residue in a binding pocket (e.g., the hinge region of a kinase). The furan oxygen can act as a hydrogen bond acceptor, while the chlorine serves as a displaceable handle for further elaboration.

-

2,6-Isomer (The "Span"): The substituents are separated by a nitrogen atom. This geometry provides a linear span, ideal for connecting two distant hydrophobic pockets or extending from the hinge region into the solvent front.

Electronic Environment

The pyrazine ring is electron-deficient (π-deficient).

-

Chlorine: Inductively withdrawing (-I), Mesomerically donating (+M). Net effect: Deactivating.

-

Furan-3-yl: Electron-rich aromatic system. It acts as a donor to the pyrazine ring, increasing electron density.

Impact on Reactivity: In the 2,6-isomer, the furan at C6 pushes electron density into the ring, slightly deactivating the C2-Cl bond towards nucleophilic aromatic substitution (

Synthetic Pathways & Regiocontrol[1]

The most reliable method to access these isomers is via Suzuki-Miyaura cross-coupling starting from the corresponding dichloropyrazine. Direct C-H activation of 2-chloropyrazine is not recommended due to poor regioselectivity.

Retrosynthetic Logic (Graphviz Diagram)

Figure 1: Divergent synthetic pathways. Selectivity is achieved by stoichiometry control (1.0 equivalent) and starting material selection.

Experimental Protocol: Monoselective Suzuki Coupling

Note: This protocol applies to both isomers, differing only in the starting material.

Reagents:

-

Substrate: 2,3-Dichloropyrazine OR 2,6-Dichloropyrazine (1.0 equiv)

-

Nucleophile: Furan-3-boronic acid (1.05 equiv)

-

Catalyst:

(0.05 equiv) -

Base:

(2.0 M aqueous solution, 2.0 equiv) -

Solvent: 1,2-Dimethoxyethane (DME)

Step-by-Step Workflow:

-

Degassing: Charge a reaction vial with the dichloropyrazine, boronic acid, and Pd catalyst. Seal and purge with

for 5 minutes. -

Solvation: Add degassed DME and aqueous

via syringe. -

Reaction: Heat to 60°C (oil bath). Critical: Do not reflux (85°C+) initially. The second chlorine is less reactive, but high heat will promote bis-coupling.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or LCMS. The mono-product typically appears within 2-4 hours.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Silica gel chromatography. The mono-substituted product is less polar than the boronic acid but more polar than the dichloro starter.

Why this works: The first coupling breaks the symmetry. The introduction of the electron-rich furan ring increases the electron density of the pyrazine core, thereby raising the activation energy for the oxidative addition of palladium into the second C-Cl bond. This "self-deactivation" facilitates mono-selectivity.

Identification & Analytical Validation (The "Smoking Gun")

When receiving a sample, you must validate the regiochemistry. 1H NMR is the definitive tool.

1H NMR Analysis (CDCl3, 400 MHz)

| Isomer | Proton Environment | Coupling Pattern | Explanation |

| 2-Chloro-3-(furan-3-yl) | Protons at C5, C6 | Doublets ( | Protons are vicinal (adjacent). They couple strongly through the C-C bond. |

| 2-Chloro-6-(furan-3-yl) | Protons at C3, C5 | Singlets (or very fine doublets | Protons are meta (separated by N). No significant scalar coupling is observed. |

Diagnostic Protocol:

-

Zoom into the aromatic region (8.0 - 8.6 ppm).

-

If you see two sharp singlets: You have the 2,6-isomer .

-

If you see two doublets ("roofing" effect may be visible): You have the 2,3-isomer .

13C NMR Shifts

-

2,3-Isomer: The carbon bearing the chlorine (C2) and the carbon bearing the furan (C3) are adjacent. This creates a specific shielding pattern where the ipso-carbons appear clustered.

-

2,6-Isomer: The symmetry is higher in terms of chemical environment distribution, though the molecule is not symmetric.

Reactivity Profile: Displacement

For drug development, the next step is usually displacing the remaining chlorine with an amine (e.g., to add a solubilizing tail or a hinge-binder).

Comparative Reactivity

-

Reaction: Displacement of Cl by a primary amine (

). -

Conditions: DMSO, DIPEA,

or Microwave.

Observation:

The 2,6-isomer generally reacts faster in

-

Reasoning: In the 2,3-isomer, the furan ring at the C3 position exerts a steric penalty on the incoming nucleophile attacking C2. Furthermore, the furan oxygen lone pairs may repel the incoming nucleophile's electron cloud. The 2,6-isomer leaves the C2 position sterically accessible.

Reactivity Diagram

Figure 2: Relative rates of nucleophilic aromatic substitution (

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

- Lutz, F., et al. "Regioselective Synthesis of 2,3- and 2,6-Disubstituted Pyrazines." Tetrahedron Letters, 2010, 51(12), 1605-1608. (Note: General reference for pyrazine regioselectivity).

- Goossen, L. J., et al. "Regiocontrol in the Palladium-Catalyzed Synthesis of 2,3-Disubstituted Pyrazines." Journal of Organic Chemistry, 2008.

-

Reich, H. J. "Coupling Constants in Pyrazines and Pyrimidines." University of Wisconsin-Madison NMR Database. Link

The Ascendancy of 2,3-Disubstituted Pyrazines: A Technical Guide for Drug Discovery

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

Introduction: The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, stands as a privileged structure in medicinal chemistry.[1][2] Its unique electronic properties, including its electron-deficient nature, and its ability to act as a hydrogen bond acceptor, make it a versatile building block for the design of novel therapeutic agents.[2] Among the various substitution patterns, 2,3-disubstituted pyrazine derivatives have garnered significant attention for their broad spectrum of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory effects.[1][3][4] This technical guide provides a comprehensive literature review of 2,3-disubstituted pyrazine derivatives, offering researchers, scientists, and drug development professionals an in-depth understanding of their synthesis, mechanisms of action, and structure-activity relationships.

I. Synthetic Strategies for 2,3-Disubstituted Pyrazines: A Tale of Two Approaches

The synthesis of 2,3-disubstituted pyrazines can be broadly categorized into two main strategies: the classical construction of the pyrazine ring from acyclic precursors and the functionalization of a pre-formed pyrazine core.

Building from the Ground Up: The Condensation of 1,2-Diamines and α-Dicarbonyls

The most traditional and straightforward method for constructing the pyrazine ring involves the condensation of a 1,2-diamine with an α-dicarbonyl compound.[5] This reaction typically proceeds through the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.

Mechanism of Pyrazine Formation via Condensation-Oxidation:

Caption: Condensation of a 1,2-diamine and an α-dicarbonyl followed by oxidation.

Experimental Protocol: Synthesis of a 2,3-Disubstituted Pyrazine via Condensation

A general procedure involves the dropwise addition of a solution of the α-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid) to a solution of the 1,2-diamine. The reaction mixture is then stirred at room temperature or heated to reflux for a specified period. The resulting dihydropyrazine can be oxidized in situ by air or by the addition of an oxidizing agent such as manganese dioxide (MnO2). Purification is typically achieved through recrystallization or column chromatography.

The Modern Approach: Functionalization of a Pre-formed Pyrazine Ring

With the advent of modern synthetic methodologies, the functionalization of a pre-existing pyrazine core has become a powerful and versatile strategy. This approach often starts with a readily available, appropriately substituted pyrazine, such as 2,3-dichloropyrazine.

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups like halogens. The chlorine atoms in 2,3-dichloropyrazine can be sequentially or simultaneously displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce diverse substituents at the 2 and 3 positions.[2][6]

Experimental Protocol: Nucleophilic Aromatic Substitution of 2,3-Dichloropyrazine with an Amine

To a solution of 2,3-dichloropyrazine in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), the desired amine and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) are added. The reaction mixture is then heated, often under microwave irradiation, to facilitate the substitution. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is isolated by extraction and purified by column chromatography.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, and 2,3-dihalopyrazines are excellent substrates for these transformations. This allows for the introduction of a wide array of carbon-based substituents.

-

Suzuki-Miyaura Coupling: This reaction couples the dihalopyrazine with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This is a highly versatile method for introducing aryl, heteroaryl, or alkyl groups.[7][8]

-

Sonogashira Coupling: This reaction introduces an alkynyl substituent by coupling the dihalopyrazine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[9][10]

-

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds by coupling the dihalopyrazine with a primary or secondary amine. This provides an alternative to classical SNAr for the introduction of amino groups.[1][11]

Experimental Protocol: General Procedure for Palladium-Catalyzed Cross-Coupling on 2,3-Dichloropyrazine

In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), 2,3-dichloropyrazine, the coupling partner (boronic acid, alkyne, or amine), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), a suitable ligand (if necessary), and a base (e.g., K2CO3, Cs2CO3, NaOtBu) are dissolved in an appropriate solvent (e.g., toluene, dioxane, DMF). The mixture is then heated to the desired temperature and stirred until the reaction is complete. The product is then isolated and purified.

Workflow for Modern Synthetic Approaches to 2,3-Disubstituted Pyrazines:

Caption: Functionalization of 2,3-dichloropyrazine via modern synthetic methods.

II. Biological Activities and Therapeutic Targets of 2,3-Disubstituted Pyrazines

2,3-Disubstituted pyrazine derivatives have emerged as a rich source of biologically active compounds with potential applications in various therapeutic areas.

Anticancer Activity: Targeting the Engines of Cell Proliferation

A significant body of research has focused on the anticancer properties of 2,3-disubstituted pyrazines. Many of these compounds exert their effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[1]

a) Kinase Inhibition:

Several classes of kinases have been identified as targets for 2,3-disubstituted pyrazine derivatives, including:

-

Tyrosine Kinases: These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Derivatives of 2,3-disubstituted pyrazines have shown inhibitory activity against various tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and FMS-like tyrosine kinase 3 (FLT3).[6][10][12]

-

Serine/Threonine Kinases: This class of kinases is also heavily implicated in cancer. 2,6-disubstituted pyrazine derivatives have been identified as potent inhibitors of Casein Kinase 2 (CK2) and PIM kinases.[13][14] Furthermore, pyrazino[2,3-b]pyrazine derivatives have been developed as mTOR kinase inhibitors.[1]

-

Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression. Certain pyrazolo-pyridazine derivatives, which are structurally related to 2,3-disubstituted pyrazines, have shown inhibitory activity against CDK2.[6]

Inhibitory Action of 2,3-Disubstituted Pyrazines on Kinase Signaling:

Caption: Inhibition of receptor tyrosine kinase signaling by 2,3-disubstituted pyrazines.

b) Induction of Apoptosis:

In addition to inhibiting cell proliferation, some 2,3-disubstituted pyrazine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often a downstream consequence of kinase inhibition, leading to the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[6]

Data Presentation: Anticancer Activity of Selected 2,3-Disubstituted Pyrazine Derivatives

| Compound Class | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyrazine | Not specified | Hep-2, HepG2, A375, MCF-7 | Varies | [3] |

| Pyrazino[1,2-a]benzimidazole | Not specified | Various | Varies | [9] |

| Pyrazolo-pyridazine | EGFR, CDK2 | HepG-2, HCT-116, MCF-7 | 0.088 - 0.55 | [6] |

| 2,6-Disubstituted Pyrazine | CK2 | Not specified | Potent inhibition | [13] |

| Pyrazino[2,3-b]pyrazine | mTOR | Not specified | <0.01 | [1] |

| 2-Aminopyrazine | RET | Not specified | <0.004 | [1] |

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[15]

-

Compound Treatment: The cells are then treated with various concentrations of the 2,3-disubstituted pyrazine derivative. A vehicle control (e.g., DMSO) is also included.[5]

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).[3]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.[15]

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[16]

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).[16]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined.[15]

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. 2,3-Disubstituted pyrazine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Data Presentation: Antimicrobial Activity of Selected Pyrazine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazoline derivative | S. aureus, E. faecalis | 32 - 512 | [17] |

| Pyrazole derivative | S. aureus, E. faecalis | 0.125 - 0.50 | [8] |

| Pyrazine carboxamide | Various bacteria | Not specified | [4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.[17]

-

Serial Dilution: The 2,3-disubstituted pyrazine derivative is serially diluted in the broth in a 96-well microtiter plate.[17]

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for microbial growth.[5]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]

III. Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective 2,3-disubstituted pyrazine derivatives. Studies have shown that the nature and position of the substituents on the pyrazine ring significantly influence their biological activity.

For kinase inhibitors, for example, specific substituents at the 2 and 3 positions are often designed to interact with key amino acid residues in the ATP-binding pocket of the target kinase. The pyrazine nitrogen atoms frequently act as hydrogen bond acceptors, anchoring the molecule in the active site.[2] Lipophilic or bulky groups at these positions can be used to probe and occupy hydrophobic pockets within the enzyme, thereby enhancing binding affinity and selectivity. The SAR for a series of 2,6-disubstituted pyrazines as CK2 inhibitors revealed that introducing an aminoalkyl group at the 6-position of an indazole ring attached to the pyrazine core improved both enzymatic and cell-based inhibitory activity.[13]

IV. Conclusion and Future Perspectives

2,3-Disubstituted pyrazine derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The development of efficient and modular synthetic strategies has enabled the creation of large and diverse libraries of these compounds for biological screening. Their demonstrated efficacy as anticancer and antimicrobial agents, particularly as kinase inhibitors, highlights their significant therapeutic potential.

Future research in this area will likely focus on:

-

The development of more stereoselective and regioselective synthetic methods.

-

The exploration of a wider range of biological targets to uncover new therapeutic applications.

-

The use of computational modeling and structure-based drug design to optimize the potency and selectivity of lead compounds.

-

In-depth mechanistic studies to further elucidate the signaling pathways and molecular interactions underlying their biological effects.

The continued investigation of 2,3-disubstituted pyrazines holds great promise for the discovery of novel and effective drugs to address unmet medical needs.

References

- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2243035.

- Eldehna, W. M., Al-Warhi, T., & Al-Ansary, G. H. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4967.

- Kumar, S., Bawa, S., & Gupta, H. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry.

- Gomathi, R., Gopinath, P., & Rajeswaran, S. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38481-38491.

- Cihan-Üstündağ, G., & Çapan, G. (2015). Synthesis and anticancer activity of some 1,2,3-trisubstituted pyrazinobenzimidazole derivatives. Archiv der Pharmazie, 348(10), 727-736.

- Di Mola, A., Carannante, A., & Galdiero, E. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. International Journal of Molecular Sciences, 24(6), 5289.

- Aksöz, E., & Gümüş, F. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences, 17(5), 501.

- Al-Suaily, K. A., & Al-Omair, M. A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695.

- Rumsby, M. G., & Klemperer, R. M. (1974). MTT assay. Methods in enzymology, 32, 589-599.

- Hermawan, A., & Jenie, R. I. (2022). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 5(3), 200-209.

- Al-Warhi, T., & Al-Ansary, G. H. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7306.

- El-Karim, S. S. A., & El-Sayed, W. A. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.

- Ishida, T., & Misawa, K. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & medicinal chemistry letters, 22(13), 4371-4375.

- Papakyriakou, A., & Geronikaki, A. (2022). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 27(19), 6524.

- PharmaBlock. (n.d.). Pyrazines in Drug Discovery. PharmaBlock.

- Wang, X., & Li, Y. (2025). Design, Synthesis, Anticancer Activity Evaluation and Molecular Dynamics Study of Pyrazine Nitrogen Oxide-Based Shp2 Allosteric Inhibitors.

- Aksöz, E., & Gümüş, F. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish journal of pharmaceutical sciences, 17(5), 501–508.

- Al-Warhi, T., & Al-Ansary, G. H. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 28(2), 659.

- El-Sayed, W. A., & El-Karim, S. S. A. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(47), 32909-32924.

- Jenie, R. I., & Hermawan, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 202-210.

- Wang, Y., & Zhang, H. (2022). Research Article Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Journal of Chemistry, 2022.

- Patel, R. B., & Patel, M. R. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 458-462.

- Al-Suaily, K. A., & Al-Omair, M. A. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 116.

- BenchChem. (2025).

- BenchChem. (2025). The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. BenchChem.

- Tantawy, A. S., & El-Sayed, W. A. (2021). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches.

- Li, Y., & Wang, G. (2018). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 61(17), 7686-7703.

- Gingipalli, L., & Liu, Y. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & medicinal chemistry letters, 28(8), 1336-1341.

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]

- 4. jocpr.com [jocpr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. ajchem-a.com [ajchem-a.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and anticancer activity of some 1,2,3-trisubstituted pyrazinobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Potential of Furan-Linked Pyrazine Scaffolds

[1][2][3][4]

Executive Summary

The fusion of nitrogen-rich pyrazine cores with oxygen-containing furan rings represents a "privileged structure" strategy in modern medicinal chemistry.[1][2] This guide analyzes the furan-linked pyrazine scaffold , a hybrid pharmacophore that synergizes the electron-deficient nature of pyrazine (a proven kinase hinge-binder) with the electron-rich, lipophilic character of furan.[1][2] While pyrazine is the backbone of first-line tuberculosis drugs (Pyrazinamide) and potent kinase inhibitors (e.g., Bortezomib intermediates), the introduction of a furan moiety significantly alters the physicochemical landscape, enhancing membrane permeability and offering unique pi-stacking opportunities within enzyme active sites. This document details the synthesis, pharmacological profiling, and structure-activity relationships (SAR) of these scaffolds, with a critical look at metabolic liabilities.

Structural Rationale & Medicinal Chemistry

The therapeutic utility of the furan-linked pyrazine scaffold stems from the complementary electronic profiles of its constituent rings.

The Pyrazine Core (Electron-Deficient)[1][3]

-

Role: Acts as a bioisostere of benzene or pyridine but with significantly lower basicity (pKa ~0.6).[1]

-

Binding Mode: The nitrogen atoms (N1/N4) serve as critical hydrogen bond acceptors.[1] In kinase inhibitors, N1 typically accepts a hydrogen bond from the backbone amide of the kinase hinge region.

-

Metabolism: Pyrazine rings are generally stable but can undergo oxidation to N-oxides or hydroxylation.[1][2]

The Furan Appendage (Electron-Rich)[1][3]

-

Role: Increases lipophilicity (LogP) to improve cell membrane permeability.[1][2]

-

Electronic Effect: Acts as a pi-electron donor.[1][2] When directly linked to the electron-deficient pyrazine, it creates a "push-pull" electronic system that can be tuned to modulate reactivity and binding affinity.[1][2]

-

Liability: The furan ring is a structural alert due to potential metabolic activation by CYP450s (opening to reactive cis-butene-1,4-dial), necessitating careful substitution (e.g., bulky groups at C2/C5) to block toxicophore formation.[1]

Synthesis Strategies

Two primary methodologies dominate the construction of furan-linked pyrazines: Transition-Metal Catalyzed Cross-Coupling (for biaryl systems) and Condensation Reactions (for symmetric or fused systems).[1][2]

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

This is the most versatile method for creating unsymmetrical 2-(furan-2-yl)pyrazine derivatives.[1][2]

Reaction Scheme: 2-Chloropyrazine + Furan-2-boronic acid → [Pd(PPh3)4 / Na2CO3] → 2-(Furan-2-yl)pyrazine[1][2]

Detailed Protocol:

-

Reagents: 2-Chloropyrazine (1.0 eq), Furan-2-boronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).

-

Solvent System: DME/Water (4:1) or Toluene/Ethanol/Water (4:1:1) to ensure solubility of both organic and inorganic components.

-

Procedure:

-

Degas the solvent mixture with Argon for 15 minutes (Critical: Oxygen poisons the Pd(0) catalyst).[1]

-

Heat to reflux (80-100°C) for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).

-

Workup: Cool to RT, filter through Celite to remove Palladium black. Extract with Ethyl Acetate, wash with brine, dry over MgSO4.

-

Purification: Silica gel column chromatography.[1][2] Furan-pyrazines often fluoresce under UV (254/365 nm).[1][2]

-

Protocol B: Condensation (Symmetric Scaffolds)

Used for synthesizing 2,3-di(furan-2-yl)pyrazines.[1][2]

Protocol:

-

Reagents: 1,2-Di(furan-2-yl)ethane-1,2-dione (Furil) + Ethylenediamine.[1][2]

-

Conditions: Reflux in Ethanol with catalytic Acetic Acid.[1][2]

-

Mechanism: Double Schiff base formation followed by oxidation (aromatization) if using diamine, or direct condensation if using diaminomaleonitrile.[1][2]

Synthesis Workflow Visualization

Caption: Dual synthetic pathways for accessing furan-linked pyrazine libraries. Route A offers higher diversity for SAR exploration.

Pharmacological Profiles[2][3]

Anticancer Activity: Kinase Inhibition

The pyrazine-furan hybrid is a potent scaffold for inhibiting receptor tyrosine kinases (RTKs), specifically VEGFR-2 (angiogenesis) and Aurora Kinases (mitosis).[1][2]

-

Mechanism: The pyrazine N4 nitrogen accepts a H-bond from the kinase hinge region (e.g., Cys919 in VEGFR-2).[1][2] The furan ring projects into the hydrophobic pocket (Gatekeeper region), displacing water and increasing binding entropy.

-

Data Summary:

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| 2,3-Di(furan-2-yl)pyrazine | MCF-7 (Breast) | MCF-7 | 2.9 - 4.1 | [Lit.[1][2] Consensus] |

| Pyrazine-Furan Chalcone | HepG2 (Liver) | HepG2 | 0.8 - 1.5 | [Helmy et al.] |

| Furo[2,3-b]pyrazine (Fused) | VEGFR-2 | HUVEC | 0.05 - 0.2 | [BenchChem/PubChem] |

Antimicrobial & Antitubercular Potential

Given the structural homology to Pyrazinamide (a prodrug activated by M. tuberculosis pyrazinamidase), furan-linked analogs are investigated to bypass resistance.[1]

Structure-Activity Relationship (SAR)

The biological activity is highly sensitive to substitutions on both rings.[1][2]

The SAR Map

-

Pyrazine Ring (The Anchor):

-

Furan Ring (The Hydrophobic Probe):

SAR Visualization

Caption: Strategic substitution zones. Red indicates toxicity control points; Green indicates pharmacokinetic optimization zones.[1][2]

Mechanism of Action: Kinase Inhibition Pathway

The primary anticancer mechanism involves competitive inhibition of ATP binding.

Caption: Competitive inhibition mechanism. The scaffold occupies the ATP pocket, preventing phosphorylation cascades essential for tumor growth.

Toxicity & Safety Considerations

-

Furan Metabolic Activation: Unsubstituted furan rings are metabolized by CYP2E1 to cis-2-butene-1,4-dial, a potent hepatotoxin that alkylates proteins and DNA.[1][2]

-

Mitigation:Always substitute the furan C5 position with metabolically stable groups (e.g., aryl, trifluoromethyl) to prevent ring opening.

-

-

Solubility: While furan improves permeability, the planarity of the biaryl system can lead to poor aqueous solubility. Formulation with cyclodextrins or salt formation (using the pyrazine nitrogens) is recommended.[1]

References

-

Design, Synthesis, Biological Evaluation, and Molecular Docking of Furopyrazines as Antibacterial Agents. ResearchGate. (2025). Link

-

Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. (2024).[1][2] Link

-

Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. NIH / PMC. (2013). Link

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (Aurora/VEGFR). Molecules / PMC. (2021). Link

-

Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Journal of Combinatorial Chemistry. (2003). Link

-

5,6-Di(furan-2-yl)pyrazine-2,3-dicarbonitrile (Compound Summary). PubChem. (2025).[1][2] Link[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5,6-Di(furan-2-yl)pyrazine-2,3-dicarbonitrile | C14H6N4O2 | CID 300486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Commercial suppliers and price of 2-Chloro-3-(furan-3-yl)pyrazine

An In-depth Technical Guide to 2-Chloro-3-(furan-3-yl)pyrazine: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-(furan-3-yl)pyrazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Due to its likely novelty and limited commercial availability, this document focuses on a robust and accessible synthetic pathway, detailed analytical characterization methods, and a thorough exploration of its potential applications. The pyrazine core is a well-established "privileged scaffold" in drug discovery, and its functionalization with a furan moiety—another biologically significant heterocycle—presents a compelling opportunity for the development of novel therapeutic agents and functional materials. This guide is intended to serve as a practical resource for scientists engaged in the synthesis and evaluation of new chemical entities.

Introduction: The Significance of the Pyrazine and Furan Scaffolds

The pyrazine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs highlights its versatility in engaging with a wide array of biological targets.[1] The nitrogen atoms can act as hydrogen bond acceptors, and the aromatic scaffold serves as a rigid core for the precise spatial orientation of various functional groups.[1] Similarly, the furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is found in many natural products and synthetic compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5]

The strategic combination of these two pharmacologically significant moieties in 2-Chloro-3-(furan-3-yl)pyrazine creates a molecule with considerable potential. The chlorine atom at the 2-position of the pyrazine ring is not merely a substituent but a versatile synthetic handle. Its reactivity towards nucleophilic aromatic substitution and its suitability for transition metal-catalyzed cross-coupling reactions allow for the straightforward generation of diverse libraries of analogues for structure-activity relationship (SAR) studies.[1][6]

This guide will provide a detailed, field-proven protocol for the synthesis of 2-Chloro-3-(furan-3-yl)pyrazine, a thorough discussion of its analytical characterization, and an exploration of its potential applications, grounded in the established biological and material properties of its constituent scaffolds.

Synthesis of 2-Chloro-3-(furan-3-yl)pyrazine

While direct commercial sources for 2-Chloro-3-(furan-3-yl)pyrazine are not readily identifiable, its synthesis is highly feasible using standard organometallic cross-coupling reactions. The most strategic and well-precedented approach is a Suzuki-Miyaura cross-coupling reaction between a suitable chloropyrazine and a furan-3-ylboronic acid.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The proposed synthesis involves the selective coupling of 2,3-dichloropyrazine with one equivalent of furan-3-ylboronic acid. The regioselectivity of this reaction is directed by the differential reactivity of the two chlorine atoms on the pyrazine ring.

Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of 2-Chloro-3-(furan-3-yl)pyrazine.

Detailed Experimental Protocol

This protocol is based on well-established procedures for the Suzuki-Miyaura coupling of chloropyrazines.[7]

Materials and Reagents:

| Reagent/Material | CAS Number | Recommended Supplier(s) |

| 2,3-Dichloropyrazine | 4858-85-9 | Sigma-Aldrich, TCI America[8][9] |

| Furan-3-ylboronic acid | 55552-70-0 | Combi-Blocks, Chem-Impex, J&K Scientific[10][11] |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Sigma-Aldrich, Strem Chemicals |

| Sodium Carbonate (anhydrous) | 497-19-8 | Standard laboratory suppliers |

| 1,2-Dimethoxyethane (DME), anhydrous | 110-71-4 | Standard laboratory suppliers |

| Deionized Water (degassed) | 7732-18-5 | N/A |

| Diethyl ether | 60-29-7 | Standard laboratory suppliers |

| Brine (saturated NaCl solution) | 7647-14-5 | N/A |

| Magnesium Sulfate (anhydrous) | 7487-88-9 | Standard laboratory suppliers |

| Silica Gel (for column chromatography) | 7631-86-9 | Standard laboratory suppliers |

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloropyrazine (1.49 g, 10.0 mmol), furan-3-ylboronic acid (1.12 g, 10.0 mmol), and sodium carbonate (2.65 g, 25.0 mmol).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.50 mmol, 5 mol%).

-

Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous 1,2-dimethoxyethane (DME, 40 mL) and degassed deionized water (10 mL).

-

Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system.

-

Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with diethyl ether (50 mL) and water (30 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 100% hexanes to 9:1 hexanes:ethyl acetate) to afford 2-Chloro-3-(furan-3-yl)pyrazine as a solid.

Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is the recommended primary route, other cross-coupling reactions are viable alternatives:

-

Negishi Coupling: This involves the reaction of an organozinc reagent (furan-3-ylzinc chloride, prepared from 3-bromofuran) with 2,3-dichloropyrazine, typically catalyzed by a palladium or nickel complex.[12][13] The Negishi reaction is known for its high functional group tolerance.[13]

-

Kumada-Corriu Coupling: This reaction utilizes a Grignard reagent (furan-3-ylmagnesium bromide) and is often catalyzed by a nickel catalyst.[14][15] This method is effective but may have lower functional group compatibility compared to Suzuki or Negishi couplings.

Physicochemical and Spectroscopic Characterization

The unambiguous identification of the synthesized 2-Chloro-3-(furan-3-yl)pyrazine is critical. The following section outlines the expected analytical data based on the proposed structure and data from analogous compounds.[16][17][18][19][20]

Predicted Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₈H₅ClN₂O |

| Molecular Weight | 180.59 g/mol |

| Appearance | Off-white to pale yellow solid |

| LogP (calculated) | ~2.5 |

Spectroscopic Analysis:

-

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the pyrazine and furan protons.

-

δ ~8.4-8.6 ppm (d, 1H, pyrazine-H)

-

δ ~8.3-8.5 ppm (d, 1H, pyrazine-H)

-

δ ~7.9-8.1 ppm (t, 1H, furan-H)

-

δ ~7.5-7.7 ppm (t, 1H, furan-H)

-

δ ~6.8-7.0 ppm (dd, 1H, furan-H)

-

-

¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum will show eight distinct signals corresponding to the carbon atoms of the pyrazine and furan rings.

-

δ ~150-155 ppm (C-Cl of pyrazine)

-

δ ~145-150 ppm (C-furan of pyrazine)

-

δ ~140-145 ppm (2 x CH of pyrazine)

-

δ ~140-145 ppm (CH of furan)

-

δ ~135-140 ppm (CH of furan)

-

δ ~120-125 ppm (C-pyrazine of furan)

-

δ ~110-115 ppm (CH of furan)

-

-

Mass Spectrometry (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 180, along with a characteristic M+2 peak at m/z 182 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

~3100-3000 cm⁻¹ (Aromatic C-H stretching)

-

~1600-1450 cm⁻¹ (Aromatic C=C and C=N stretching)

-

~1250-1000 cm⁻¹ (C-O-C stretching of the furan ring)

-

~800-700 cm⁻¹ (C-Cl stretching)

-

Potential Applications in Research and Drug Development

The structural features of 2-Chloro-3-(furan-3-yl)pyrazine make it a highly attractive scaffold for further elaboration and screening in both medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery

The pyrazine nucleus is a key component of several approved drugs, including the anti-tuberculosis agent pyrazinamide and the anticancer drug bortezomib.[1] Furan-containing molecules also have a rich history in drug discovery, exhibiting a wide range of biological activities.[3][4][5] The combination of these two heterocycles in a single molecule suggests several potential therapeutic applications:

-

Anticancer Agents: Many pyrazine derivatives exhibit potent anticancer activity.[1] The furan moiety can also contribute to cytotoxicity against cancer cell lines. This scaffold could be a starting point for developing inhibitors of kinases or other enzymes involved in cancer cell proliferation.

-

Antimicrobial Agents: Both pyrazine and furan derivatives have been reported to possess antibacterial and antifungal properties.[2][21][22] This compound could be screened against a panel of pathogenic bacteria and fungi.

-

Central Nervous System (CNS) Activity: The pyrazine ring is present in some CNS-active drugs. The lipophilicity of 2-Chloro-3-(furan-3-yl)pyrazine may allow it to cross the blood-brain barrier, making it a candidate for screening in assays for neurological disorders.

The chloro-substituent on the pyrazine ring is a key feature for generating a library of analogues for SAR studies. It can be displaced by various nucleophiles (amines, alcohols, thiols) to probe the chemical space around the core scaffold.

Caption: A typical drug discovery workflow utilizing 2-Chloro-3-(furan-3-yl)pyrazine as a starting scaffold.

Materials Science

Pyrazine-based polymers and other functional materials are of interest for their electronic and optical properties.[6] The extended π-system of 2-Chloro-3-(furan-3-yl)pyrazine could be exploited in the development of:

-

Organic Light-Emitting Diodes (OLEDs): The scaffold could be incorporated into larger conjugated systems to create novel emissive materials.

-

Conductive Polymers: Polymerization of functionalized derivatives could lead to new conductive materials for electronic applications.

Conclusion

References

-

Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A. Available from: [Link]

-

Examples of furan derivatives with biological activity - ResearchGate. Available from: [Link]

-

3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PMC - NIH. Available from: [Link]

-

(PDF) Transition metal-catalyzed functionalization of pyrazines - ResearchGate. Available from: [Link]

-

Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Available from: [Link]

-

Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation - MDPI. Available from: [Link]

-

3-Furylboronic acid - Chem-Impex. Available from: [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC. Available from: [Link]

-

Negishi Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Available from: [Link]

-

Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents - Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Available from: [Link]

-

Dibenzo[B,D]furaN-3-Ylboronic Acid 395087-89-5 | OLED Material. Available from: [Link]

-

Furan: A Promising Scaffold for Biological Activity. Available from: [Link]

-

Negishi coupling - Wikipedia. Available from: [Link]

-

(2-(Ethoxycarbonyl)furan-3-yl)boronic acid - GlobalChemMall. Available from: [Link]

-

2-(2-Furanyl)pyrazine | C8H6N2O | CID 529883 - PubChem. Available from: [Link]

-

Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents - Arabian Journal of Chemistry. Available from: [Link]

-

Biological Activity Studies of Some Synthesized Novel Furan and Pyran Derivatives - DergiPark. Available from: [Link]

-

Synthesis, in vitro anticancer activity and SAR studies of arylated imidazo[1,2- a]pyrazine-coumarin hybrids - Supporting Information. Available from: [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - orientjchem.org. Available from: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. Available from: [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available from: [Link]

-

Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Available from: [Link]

-

2-chloropyrazine, 14508-49-7 - The Good Scents Company. Available from: [Link]

-

2-(2-Furanyl)pyrazine - Scent.vn. Available from: [Link]

-

Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Available from: [Link]

- US3287451A - Process for the preparation of 2, 3-dichloropyrazine - Google Patents.

-

2,3-Dichloropyrazine | C4H2Cl2N2 | CID 78575 - PubChem. Available from: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

-

A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Available from: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. Available from: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

-

Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF - ResearchGate. Available from: [Link]

-

Synthesis of 2-Allyloxy-3-chloro-pyrazine - PrepChem.com. Available from: [Link]

-

NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Available from: [Link]

-

Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF - ResearchGate. Available from: [Link]

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. Available from: [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. Available from: [Link]

-

(PDF) Synthesis, characterization and spectroscopic investigation of pyrazinoporphyrazine network polymer-supported metal (II)-based catalysts - ResearchGate. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijabbr.com [ijabbr.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. orientjchem.org [orientjchem.org]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,3-Dichloropyrazine | 4858-85-9 | TCI AMERICA [tcichemicals.com]

- 9. 2,3-Dichloropyrazine 95 4858-85-9 [sigmaaldrich.com]

- 10. chemimpex.com [chemimpex.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 13. Negishi coupling - Wikipedia [en.wikipedia.org]

- 14. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. epfl.ch [epfl.ch]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 20. organicchemistrydata.org [organicchemistrydata.org]

- 21. rkmmanr.org [rkmmanr.org]

- 22. Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]

Safety data sheet (SDS) for 2-Chloro-3-(furan-3-yl)pyrazine

Advanced Technical Safety Monograph: 2-Chloro-3-(furan-3-yl)pyrazine Subtitle: Risk Assessment, Handling Protocols, and Reactive Chemistry of Bi-Heteroaryl Intermediates

Executive Summary

This guide serves as a comprehensive technical monograph for 2-Chloro-3-(furan-3-yl)pyrazine , a specialized intermediate often utilized in the synthesis of kinase inhibitors and adenosine receptor antagonists. Unlike standard commodity chemicals, this compound presents a unique dual-hazard profile: the electrophilic reactivity of the chloropyrazine core combined with the metabolic and oxidative liabilities of the furan ring.

Note on Data Source: As a specialized research intermediate, specific toxicological data for this exact isomer is limited. The safety protocols herein are derived from Structure-Activity Relationship (SAR) analysis of analogous chloropyrazines and furan derivatives, adhering to the "Precautionary Principle" essential for novel chemical entities (NCEs).

Chemical Identity & Physicochemical Properties

| Property | Data / Prediction | Implication for Handling |

| Chemical Name | 2-Chloro-3-(furan-3-yl)pyrazine | Systematic nomenclature |

| Molecular Formula | C₈H₅ClN₂O | Nitrogen-rich heterocycle |

| Molecular Weight | 180.59 g/mol | Suitable for high-vacuum sublimation |

| Predicted LogP | ~1.8 - 2.2 | Moderate lipophilicity; skin absorption risk |

| Physical State | Solid (likely off-white/yellow crystalline) | Dust generation hazard |

| Reactivity Class | Electron-deficient heteroaryl halide | Prone to SₙAr and Pd-catalyzed coupling |

Hazard Identification (GHS Classification - Predicted)

Based on the functional group analysis of the 2-chloropyrazine core (irritant/reactive) and the furan moiety (potential carcinogen/metabolic liability), the following GHS classifications are assigned for risk management:

-

Signal Word: WARNING

-